molecular formula C14H21NO B026519 (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 101403-24-1

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No. B026519
M. Wt: 219.32 g/mol
InChI Key: ICJPCRXVYMMSJY-LBPRGKRZSA-N
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Description

"(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine" is a chemical of interest due to its structural and functional relevance in chemical and pharmaceutical research. It is noteworthy for its dopaminergic activities and potential applications in the study of sigma receptors, which are significant in various biological processes and potential therapeutic targets.

Synthesis Analysis

The synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid through a six-step process, including bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, was reported, achieving an overall yield of 27% (Öztaşkın, Göksu, & SeÇen, 2011).

Molecular Structure Analysis

Studies on the molecular structure, particularly involving fluorescent derivatives and organoboron compounds, highlight the compound's flexibility in modifications and applications in cellular localization and structural analysis (Abate et al., 2011), (Kliegel, Tajerbashi, Rettig, & Trotter, 1989).

Chemical Reactions and Properties

The reactivity of the compound has been explored through various chemical reactions, demonstrating its utility in synthesizing analogs with potential dopaminergic activity and investigating its interactions within biological systems (Mcdermed, Mckenzie, & Freeman, 1976).

Physical Properties Analysis

The physical properties, including the crystal structures of related organoboron compounds, provide insights into the spatial arrangement and potential interactions of the compound, contributing to a deeper understanding of its physical characteristics and behavior in different environments (Kliegel et al., 1989).

Chemical Properties Analysis

The chemical properties of "(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine" and its derivatives have been studied, highlighting its versatility in synthesizing various analogs with significant biological activities. These studies provide valuable information on the compound's reactivity, potential for modification, and utility in the development of therapeutic agents (Mcdermed et al., 1976).

Scientific Research Applications

  • Synthesis and Drug Alternatives : A study by Öztaşkın, Göksu, and SeÇen (2011) describes a straightforward method for synthesizing biologically active 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid. This compound could serve as an alternative to dopaminergic drugs like lisdexamfetamine (Öztaşkın, Göksu, & SeÇen, 2011).

  • Dopaminergic Activity : Research conducted by Mcdermed, Mckenzie, and Freeman (1976) revealed that monohydroxyl analogs of this compound exhibit potent central dopamine receptor agonist activity, with the levo enantiomer being particularly potent (Mcdermed, Mckenzie, & Freeman, 1976).

  • Receptor Affinity : Perrone et al. (1999) found that the stereochemistry of the tetrahydronaphthalene nucleus in these compounds influences their selectivity, with (-)-enantiomers showing higher affinity for D2 receptors and (+)-enantiomers for alpha1 receptors (Perrone et al., 1999).

  • Sigma Receptor Ligands : Studies by Berardi et al. (1996, 1996, 2004, 2005, 2009) have shown that various derivatives of this compound have high to superpotent affinity for sigma 1 serotonergic receptors and sigma(2) receptors. Some derivatives exhibit selective activity over other receptors, indicating potential for pharmacological treatments in tumor research and therapy (Berardi et al., 1996a), (Berardi et al., 1996b), (Berardi et al., 2004), (Berardi et al., 2005), (Berardi et al., 2009).

  • Photolysis and Photoaffinity Ligands : Kline, Nelson, and Namboodiri (1990) explored the use of these compounds as potential photoaffinity ligands for 5-HT1A receptors, a significant step in understanding receptor mechanisms (Kline, Nelson, & Namboodiri, 1990).

  • PET Radiotracers and Oncology : Abate et al. (2011) researched analogues of this compound with added polar functionality and reduced lipophilicity, showing potential for use as positron emission tomography (PET) radiotracers in oncology (Abate et al., 2011).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound .

properties

IUPAC Name

(2S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-3-9-15-12-7-8-13-11(10-12)5-4-6-14(13)16-2/h4-6,12,15H,3,7-10H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJPCRXVYMMSJY-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCC2=C(C1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN[C@H]1CCC2=C(C1)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444040
Record name (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine

CAS RN

101403-24-1
Record name (S)-5-Methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This compound was prepared following Procedure A from 5-methoxy 2-tetralone (6.0 g, 34.0 mmol), acetic acid (5.1 ml, 102 mmol), propyl amine (5.5 ml, 68 mmol), and NaCNBH3 (5.3 g, 85 mmol) to give 4.63 g of 32b (62%, free base). 1H NMR (free base) (400 MHz, CDCl3) 0.92-0.964 (t, 3H, J=7.6 Hz), 1.39 (bs, 1H), 1.49-1.61 (m, 3H), 2.05-2.10 (m, 1H), 2.53-2.62 (m, 2H), 2.66-2.70 (t, 3H, J=7.6 Hz), 2.87-2.94 (m, 2H), 2.98-3.03 (m, 1H), 3.81 (s, 3H), 6.65-6.67 (d, 1H, J=8 Hz), 6.96-6.71 (d, 1H, J=8 Hz), 7.07-7.11 (t, 1H, J=7.2 Hz).
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62%

Synthesis routes and methods II

Procedure details

Another process for preparing racemic rotigotine hydrochloride, which is disclosed in U.S. Pat. No. 4,564,628, is shown in Scheme 2 below. 5-methoxy-2-tetralon (Compound I) is reacted with 3-propylamine in acetic acid and H2/PtO2 to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthaleneamine (Compound VI). This intermediate then is reacted either with 2-thienylacetic acid in presence of borane trimethylamine complex in xylene or with 2-thienylacetyl chloride and lithium aluminum hydride to obtain 1,2,3,4-tetrahydro-5-methoxy-N-propyl-N-[2-(2-thienyl)ethyl]-2-naphthaleneamine (Compound IV). Finally, this intermediate is reacted with boron tribromide, then with HCl, to form the racemic rotigotine hydrochloride (Compound V).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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